molecular formula C14H14O B6369918 2-(4-Ethylphenyl)phenol CAS No. 374936-04-6

2-(4-Ethylphenyl)phenol

Cat. No.: B6369918
CAS No.: 374936-04-6
M. Wt: 198.26 g/mol
InChI Key: XIYGGFKZFPAHTI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached directly to an aromatic hydrocarbon group. This compound is specifically structured with an ethyl group attached to the para position of the phenyl ring, which is further connected to another phenyl ring bearing the hydroxyl group. This unique structure imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide and a nucleophile under basic conditions. For instance, the reaction between 4-ethylbromobenzene and phenol in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with phenylboronic acids in the presence of a palladium catalyst, is another method that can be employed .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)phenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate neurological health by affecting the permeability of the blood-brain barrier and interacting with specific receptors in the brain. Its metabolites, such as 4-ethylphenol sulfate, have been associated with anxiety phenotypes in certain conditions .

Comparison with Similar Compounds

Uniqueness: 2-(4-Ethylphenyl)phenol is unique due to its dual aromatic structure and the specific positioning of the ethyl group, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds .

Properties

IUPAC Name

2-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYGGFKZFPAHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683431
Record name 4'-Ethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374936-04-6
Record name 4'-Ethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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